

An In-depth Technical Guide to (4-Piperidinophenyl)methylamine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: (4-Piperidinophenyl)methylamine

Cat. No.: B1363968

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Abstract

(4-Piperidinophenyl)methylamine, identified by CAS number 214759-73-6, is a difunctional organic molecule featuring a piperidinyl-substituted aromatic ring and a primary aminomethyl group. This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and materials science. The piperidine moiety can enhance aqueous solubility and offers a vector for modulating pharmacokinetic properties, while the benzylamine portion provides a reactive handle for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the compound, including its physicochemical properties, detailed synthetic protocols based on established chemical transformations, analytical characterization methodologies, and its potential applications in drug discovery. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction and Chemical Identity

(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine or 1-[4-(Aminomethyl)phenyl]piperidine, is a primary amine that has gained interest as a scaffold in the synthesis of complex molecules.^[1] The presence of both a tertiary aromatic amine (the piperidine nitrogen connected to the phenyl ring) and a primary benzylic amine gives the molecule distinct chemical properties and multiple points for synthetic diversification. The piperidine ring is a common motif in many FDA-approved drugs, valued for its ability to

influence solubility, lipophilicity, and metabolic stability.[\[2\]](#) This guide will detail the essential technical information required for the effective use and handling of this compound in a research and development setting.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for **(4-Piperidinophenyl)methylamine** is not widely published. The following table summarizes available and predicted data to provide a working profile for this compound.

Property	Value	Source(s)
CAS Number	214759-73-6	[1] [3]
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1]
Molecular Weight	190.29 g/mol	[1]
Appearance	Typically a powder or liquid	[4]
Boiling Point	342.8°C at 760 mmHg (Predicted)	[4] (Guidechem)
Density	1.047 g/cm ³ (Predicted)	[4] (Guidechem)
Flash Point	141.9°C (Predicted)	[4] (Guidechem)
Refractive Index	1.568 (Predicted)	[4] (Guidechem)
Predicted XlogP	1.8	[5]
Purity (Typical)	≥97%	[4]
Predicted [M+H] ⁺	191.15428	[5]

Note: Much of the available physical data is predicted. Experimental verification is recommended for critical applications.

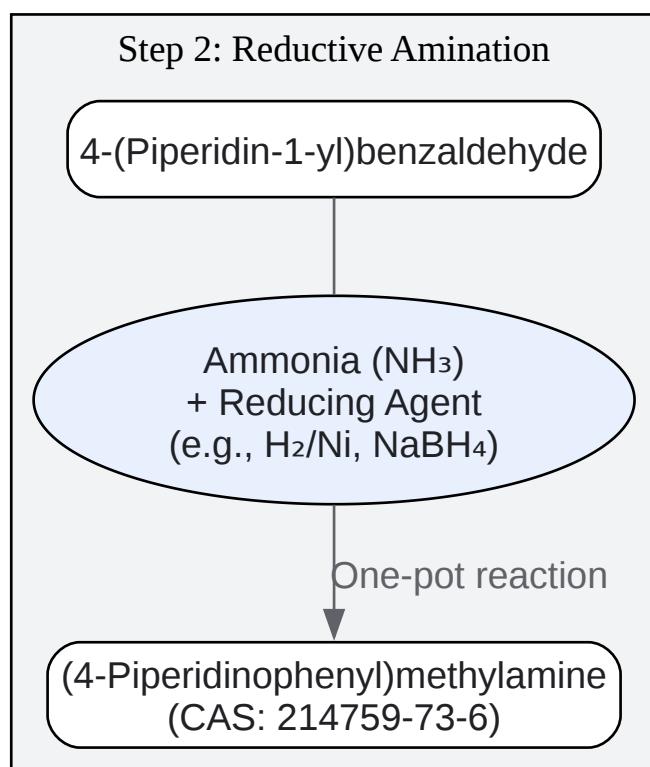
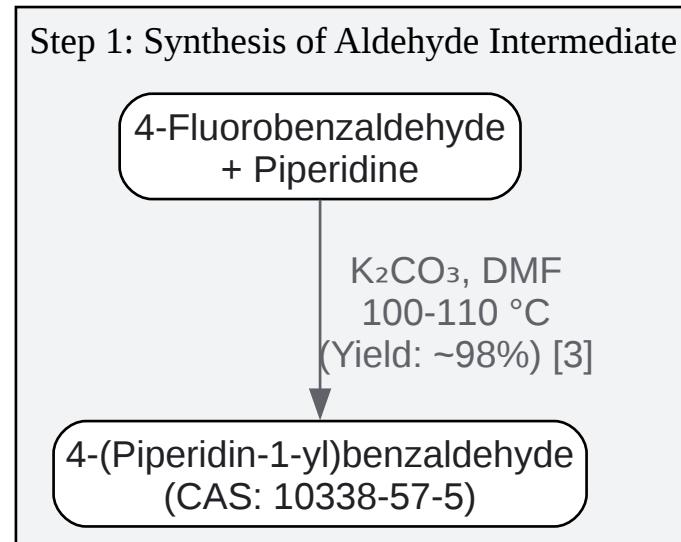
Synthesis Methodology

A robust and scalable synthesis of **(4-Piperidinophenyl)methylamine** can be achieved via a two-step process starting from commercially available materials. The pathway involves the

nucleophilic aromatic substitution to form the key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by a one-pot reductive amination to yield the final product.

Synthesis Workflow Diagram

The overall synthetic pathway is outlined below. The first step is a well-documented, high-yield reaction. The second step is a representative protocol based on standard reductive amination conditions, a highly reliable and widely used transformation in organic synthesis.[\[6\]](#)[\[7\]](#)



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Caption: Overall synthetic workflow for **(4-Piperidinophenyl)methylamine**.

Experimental Protocol: Step 1 - Synthesis of 4-(Piperidin-1-yl)benzaldehyde

Causality: This protocol utilizes a nucleophilic aromatic substitution reaction. 4-Fluorobenzaldehyde is an excellent substrate as the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group. Piperidine acts as the nucleophile. The use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a base to neutralize the HF byproduct. This method is known to be high-yielding and scalable.[3]

Materials:

- 4-Fluorobenzaldehyde (1.0 eq)
- Piperidine (1.5 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.0 eq)
- Dimethylformamide (DMF)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), piperidine (e.g., 25.5 g, 0.300 mol), and anhydrous potassium carbonate (e.g., 55.2 g, 0.400 mol).
- Add DMF (e.g., 300 mL) to the flask.
- Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- After completion, cool the mixture to room temperature and pour it into ice-cold water (e.g., 1 L).
- A solid precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
- Wash the filter cake thoroughly with water to remove residual DMF and salts.

- Recrystallize the crude product from methanol to afford 4-(piperidin-1-yl)benzaldehyde as yellow crystals.
- Dry the product under vacuum. A typical yield is around 98%.^[3]

Experimental Protocol: Step 2 - Reductive Amination to (4-Piperidinophenyl)methylamine (Representative Method)

Causality: This step employs reductive amination, a robust and widely used method for forming amines from carbonyl compounds.^[6] The reaction proceeds in one pot. First, the aldehyde reacts with ammonia to form an intermediate imine. This imine is then reduced *in situ* by a reducing agent to the desired primary amine. Using a catalyst like Raney Nickel with hydrogen gas is a common industrial method, while laboratory-scale synthesis might employ a hydride-based reducing agent like sodium borohydride.^{[5][7]}

Materials:

- 4-(Piperidin-1-yl)benzaldehyde (1.0 eq)
- Ammonia (solution in methanol, e.g., 7N)
- Reducing Agent (Option A: Raney® Nickel; Option B: Sodium Borohydride)
- Solvent (Methanol or Ethanol)
- Hydrogen Source (Option A only: H₂ gas)

Procedure (Option A: Catalytic Hydrogenation):

- Charge a hydrogenation reactor with 4-(piperidin-1-yl)benzaldehyde (e.g., 18.9 g, 0.1 mol) and methanol (200 mL).
- Add a 7N solution of ammonia in methanol (e.g., 50 mL, 0.35 mol, 3.5 eq).
- Carefully add a slurry of Raney® Nickel (approx. 5-10% by weight of the aldehyde) in methanol.

- Seal the reactor and purge it several times with nitrogen, then with hydrogen.
- Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
- Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.
- Upon completion, carefully vent the reactor and purge with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.

Procedure (Option B: Hydride Reduction):

- In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde (e.g., 1.89 g, 10 mmol) in methanol (50 mL).
- Add a 7N solution of ammonia in methanol (e.g., 10 mL, 70 mmol, 7.0 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.
- Cool the mixture in an ice bath to 0-5 °C.
- Add sodium borohydride (NaBH₄) (e.g., 0.76 g, 20 mmol, 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
- Carefully quench the reaction by the slow addition of water (20 mL).
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude **(4-Piperidinophenyl)methylamine** can be purified by vacuum distillation or by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol, typically with a small amount of triethylamine (e.g., 1%) to prevent streaking.

Analytical Characterization

Due to the lack of publicly available experimental spectra, this section describes the expected characteristics and a general protocol for analysis. Commercial suppliers confirm the availability of analytical data such as NMR and HPLC upon request.[\[8\]](#)

Expected NMR Spectral Data

- ^1H NMR: The spectrum is expected to show distinct regions.
 - Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.3 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
 - Benzylic Protons: A singlet for the $-\text{CH}_2\text{-NH}_2$ group (approx. δ 3.7-3.9 ppm).
 - Piperidine Protons (α to Nitrogen): A triplet or multiplet for the four protons on the carbons adjacent to the nitrogen, attached to the aromatic ring (approx. δ 3.0-3.3 ppm).
 - Amine Protons: A broad singlet for the $-\text{NH}_2$ protons, which may exchange with D_2O (approx. δ 1.5-2.5 ppm, position is concentration and solvent dependent).
 - Piperidine Protons (β and γ to Nitrogen): A series of multiplets for the remaining six protons of the piperidine ring (approx. δ 1.5-1.8 ppm).
- ^{13}C NMR: The spectrum should show the expected number of carbon signals.
 - Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the piperidine nitrogen being the most downfield (ipso-carbon).
 - Benzylic Carbon: One signal for the $-\text{CH}_2\text{-NH}_2$ carbon (approx. δ 45-50 ppm).

- Piperidine Carbons: Three signals for the piperidine ring carbons (α , β , and γ to the nitrogen).

Mass Spectrometry

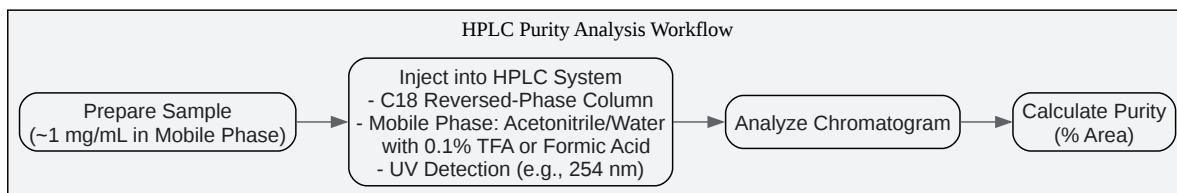
- ESI-MS: In positive ion mode, the primary expected ion would be the protonated molecule $[M+H]^+$ at $m/z \approx 191.15$.^[5]

Infrared (IR) Spectroscopy

- N-H Stretch: A characteristic pair of peaks for the primary amine ($-NH_2$) in the region of 3300-3500 cm^{-1} .
- C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm^{-1} , respectively.
- Aromatic C=C Stretch: Peaks in the 1600-1450 cm^{-1} region.
- C-N Stretch: Bands in the 1250-1020 cm^{-1} region.

Purity Analysis by HPLC (General Protocol)

Rationale: Reversed-phase HPLC is a standard method for assessing the purity of organic amines. A C18 column provides good separation based on hydrophobicity. A buffered mobile phase is necessary to control the ionization state of the amine, ensuring good peak shape.



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Caption: General workflow for HPLC purity analysis.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
- Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Applications and Research Interest

(4-Piperidinophenyl)methylamine is primarily of interest as a chemical intermediate. Its true value lies in its utility as a starting material for more complex target molecules, particularly in the field of drug discovery. The precursor, 4-(piperidin-1-yl)benzaldehyde, is a reactant in the synthesis of:

- Anti-inflammatory agents
- Antibacterial agents
- NR2B selective NMDA receptor antagonists, which are targets for neurological disorders.
- Growth inhibitors against various cancer cell lines.

By extension, **(4-Piperidinophenyl)methylamine** provides a primary amine handle that allows for the construction of amides, secondary amines, sulfonamides, and other functional groups, making it a versatile scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a primary amine, **(4-Piperidinophenyl)methylamine** should be handled with appropriate care. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Piperidinophenyl)methylamine (CAS 214759-73-6) is a valuable and versatile chemical intermediate. While comprehensive, publicly available experimental data on the final compound is sparse, its synthesis is readily achievable through a reliable, two-step sequence involving the formation and subsequent reductive amination of 4-(piperidin-1-yl)benzaldehyde. This guide provides a robust framework for its synthesis and characterization based on established chemical principles, empowering researchers to produce and utilize this compound for the development of novel molecules in medicinal chemistry and beyond.

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